(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid
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Overview
Description
(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid can be achieved through several methods. . This method allows for the formation of aminothiophene derivatives under mild conditions.
Another method involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is typically carried out under reflux conditions in an appropriate solvent.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene, tetrahydrothiophene.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of (3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in a five-membered ring.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups at positions 2 and 5.
4-Methylthiophene: A thiophene derivative with a methyl group at position 4.
Uniqueness
(3S)-5-(4-Methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
189317-50-8 |
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Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(3S)-5-(4-methylphenyl)-2,3-dihydrothiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H12O2S/c1-8-2-4-9(5-3-8)11-6-10(7-15-11)12(13)14/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
IQJHPBHLOFEPRH-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C[C@H](CS2)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(CS2)C(=O)O |
Origin of Product |
United States |
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